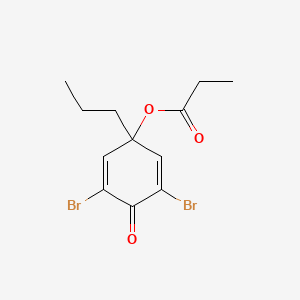
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is a chemical compound with the molecular formula C12H14Br2O3. It is a derivative of cyclohexadienone, characterized by the presence of two bromine atoms, a propyl group, and a propanoate ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a suitable cyclohexadienone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propionate
Comparison
Compared to similar compounds, 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the propanoate group may enhance its solubility and stability, making it more suitable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
61306-10-3 |
|---|---|
Molekularformel |
C12H14Br2O3 |
Molekulargewicht |
366.05 g/mol |
IUPAC-Name |
(3,5-dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-12(17-10(15)4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PYEYTIYTYJZSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


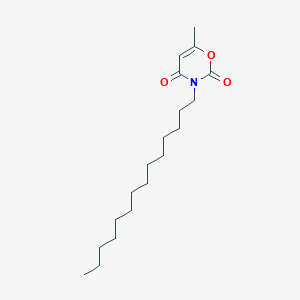
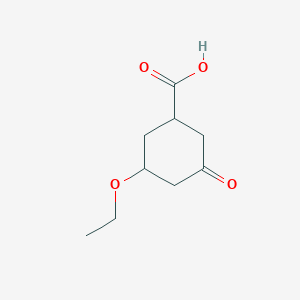


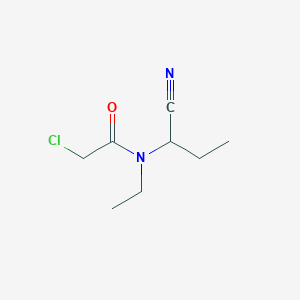

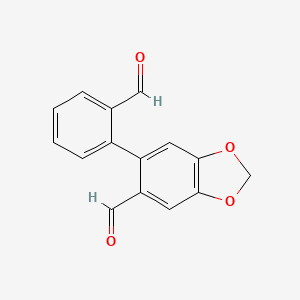
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
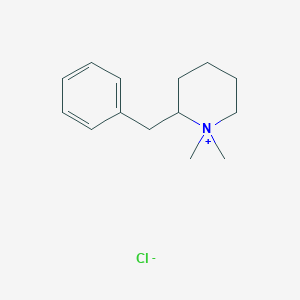

![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
